molecular formula C10H7N3O B2781248 (5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile CAS No. 7256-51-1

(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile

Cat. No. B2781248
CAS RN: 7256-51-1
M. Wt: 185.186
InChI Key: LKUIOYOICNVIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” is a complex organic compound that belongs to the class of 1,3,4-oxadiazoles . The oxadiazole ring in this compound is a five-membered heterocyclic ring that contains two carbon atoms, two nitrogen atoms, and one oxygen atom .


Synthesis Analysis

The synthesis of 5-phenyl-1,3,4-oxadiazole derivatives involves the cyclodehydration of unsymmetrical N,N’-diacylhydrazines . This process can be facilitated using microwave-assisted techniques . After the cyclodehydration process, bromine-containing oxadiazoles are substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives . These ester derivatives are then hydrolyzed in an aqueous methanol solution, resulting in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles .


Molecular Structure Analysis

In the molecular structure of “(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile”, the C-O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors . The phenyl ring is inclined to the planar oxadiazole ring .


Chemical Reactions Analysis

The chemical reactions involving “(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” primarily involve the cyclodehydration of unsymmetrical N,N’-diacylhydrazines and the subsequent substitution and hydrolysis processes .

Scientific Research Applications

Antimicrobial and Hemolytic Activity

(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile derivatives, such as 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, have been studied for their antimicrobial and hemolytic activities. These derivatives exhibit variable antimicrobial effectiveness against selected microbial species, with some showing potent activity. However, compounds with higher cytotoxicity require cautious consideration for further biological applications (Gul et al., 2017).

Non-reductive Decyanation Pathway

The reaction of certain 1,3,4-oxadiazoles with KCN, leading to trisubstituted acetonitriles and their parent alkanes, demonstrates a unique non-reductive decyanation pathway. This process, which transforms trisubstituted acetonitriles into alkanes, is significant in synthetic chemistry (Sağırlı & Dürüst, 2018).

Pharmacological Potential in Cancer and Inflammation

A research focusing on the computational and pharmacological evaluation of 1,3,4-oxadiazole derivatives highlights their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrate moderate inhibitory effects in various assays, suggesting their potential in pharmacological applications (Faheem, 2018).

Electrochemical Synthesis

The electrochemical synthesis of 2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives, involving the oxidation of semicarbazone at a platinum electrode, is another area of interest. This method provides a novel approach to synthesizing oxadiazole derivatives, which are crucial in various chemical applications (Kumar, 2012).

Antimicrobial Activity of Quinazoline-Oxadiazole Derivatives

Synthesized 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives have been screened for antimicrobial activity, showing promising results against various bacterial and fungal species. This research underlines the potential of oxadiazole derivatives in developing new antimicrobial agents (Gupta et al., 2008).

Anticancer Evaluation

A study involving the synthesis and anticancer evaluation of 1,3,4-oxadiazole derivatives containing 5-phenyl thiophene moiety presents these compounds as promising anticancer agents. The cytotoxicity evaluation against various cancer cell lines reveals significant activity, highlighting the potential of these derivatives in cancer treatment (Adimule et al., 2014).

Future Directions

The future directions for the research and development of “(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile” and its derivatives could involve further exploration of their biological activities and potential applications in various fields such as medicine and agriculture . Additionally, more studies could be conducted to understand their synthesis processes and mechanisms of action in more detail.

properties

IUPAC Name

2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-7-6-9-12-13-10(14-9)8-4-2-1-3-5-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUIOYOICNVIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetonitrile

Citations

For This Compound
2
Citations
LI Vereshchagin, AV Petrov, VN Kizhnyaev… - Russian journal of …, 2006 - Springer
Nonfused bis-1,3,4-oxadiazoles were synthesized by reaction of 5-substituted mono-and bis-tetrazoles with mono-and dicarboxylic acid chlorides. The results of kinetic studies showed …
Number of citations: 20 link.springer.com
OA Lozinski, TV Shokol, VP Khilya - Monatshefte für Chemie-Chemical …, 2013 - Springer
An efficient and versatile synthesis of 3-azolyl-6-(1,2-oxazol-5-yl)-2H-chromene-2-ones using a Knoevenagel reaction and subsequent cleavage with hydroxylamine hydrochloride is …
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.